

Unraveling the T145 Active Site: A Multifaceted Target in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T145

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The designation "**T145**" in the context of a protein's active site is not universally unique and can refer to a critical threonine residue at position 145 in a variety of unrelated proteins, each with distinct structural and functional roles. This ambiguity necessitates a careful examination of the specific protein of interest to understand the intricacies of its active site. This guide synthesizes available information on several notable examples where a residue at or near position 145 is crucial for function, highlighting the diverse therapeutic implications.

The Ambiguity of "T145": A Tale of Multiple Proteins

Initial investigations into the "**T145** active site" reveal its association with at least three distinct and significant proteins:

- **p145 (Tyrosine Kinase):** In the realm of oncology, p145 refers to a 145 kDa protein with associated tyrosine kinase activity, identified in a human gastric carcinoma cell line.^[1] While the specific residues of its active site are not fully detailed in the provided information, its role in cell signaling and cancer progression makes it a potential target for therapeutic intervention.
- **D-amino acid Transaminase (Lys-145):** In the bacterial enzyme D-amino acid transaminase, the residue at position 145 is a lysine (K145). This residue is of paramount importance as it forms a covalent bond with the pyridoxal 5'-phosphate (PLP) coenzyme, a critical step in the catalytic cycle.^[2] Mutation of this lysine to glutamine (K145Q) results in a significant decrease in enzyme activity, demonstrating its central role in both catalytic efficiency and maintaining the stereochemical fidelity of the reaction.^[2]

- SARS-CoV-2 Main Protease (3CLpro) (Cys-145): The cysteine at position 145 (C145) in the SARS-CoV-2 main protease (3CLpro) is a component of the catalytic dyad, along with Histidine 41 (His41).[3] This dyad is essential for the proteolytic activity of the enzyme, which is responsible for cleaving the viral polyprotein into functional units, a process vital for viral replication. The nucleophilic thiol group of C145 attacks the substrate's peptide bond, initiating the cleavage reaction.[3]
- T4 Lysozyme (Arg-145): In a mutant form of T4 Lysozyme (T26H), an arginine residue at position 145 (R145) is located within the active site.[4] While not the primary catalytic residue in this context, its presence in the active site suggests a role in substrate binding or maintaining the structural integrity necessary for catalysis.

Given the diverse nature of these "**T145**" active sites, a comprehensive structural and functional analysis requires focusing on a single, specified protein. For the purpose of illustrating the depth of analysis required for drug development professionals, the remainder of this guide will focus on the well-characterized Cys-145 active site of the SARS-CoV-2 Main Protease (3CLpro), a prominent target for antiviral drug development.

Structural Analysis of the SARS-CoV-2 3CLpro C145 Active Site

The active site of the SARS-CoV-2 3CLpro is a shallow cleft located at the interface of the two domains of the monomer. The catalytic dyad, Cys-145 and His41, are the key players in the catalytic mechanism.

Key Residues and Interactions

The geometry and chemical environment of the active site are crucial for its function. The table below summarizes key residues and their proposed roles.

Residue	Role in the Active Site
Cys-145	Catalytic Nucleophile: The thiol group of C145 performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. [3]
His-41	General Base/Acid: His41 deprotonates the C145 thiol to increase its nucleophilicity and later protonates the leaving group to facilitate peptide bond cleavage.[3]
His-163	Substrate Binding: Forms a hydrogen bond with the P1' residue of the substrate, contributing to substrate recognition and positioning.
Glu-166	Substrate Binding: Interacts with the P1 glutamine residue of the substrate, playing a key role in substrate specificity.
Gly-143	Oxyanion Hole: The backbone amide of Gly143, along with Cys145, helps to stabilize the negatively charged tetrahedral intermediate formed during catalysis.

Experimental Protocols for Active Site Characterization

Understanding the structure and function of the C145 active site relies on a combination of biophysical and biochemical techniques.

X-ray Crystallography

- Objective: To determine the three-dimensional structure of the 3CLpro active site, often in complex with inhibitors.
- Methodology:

- Protein Expression and Purification: The gene encoding 3CLpro is cloned into an expression vector and expressed in a suitable host (e.g., *E. coli*). The protein is then purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
- Crystallization: The purified protein is crystallized by vapor diffusion, sitting drop, or hanging drop methods, screening a wide range of conditions (precipitants, pH, temperature).
- Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
- Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.

Enzyme Kinetics Assays

- Objective: To determine the kinetic parameters (k_{cat} , K_m , K_i) of the enzyme and the potency of inhibitors.
- Methodology:
 - Assay Principle: A common method utilizes a fluorogenic substrate that, upon cleavage by 3CLpro, releases a fluorescent molecule. The increase in fluorescence over time is proportional to the enzyme's activity.
 - Procedure:
 - The enzyme and substrate are incubated in a suitable buffer at a constant temperature.
 - The reaction is initiated by the addition of either the enzyme or the substrate.
 - Fluorescence is monitored continuously using a plate reader.
 - For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition of the substrate.

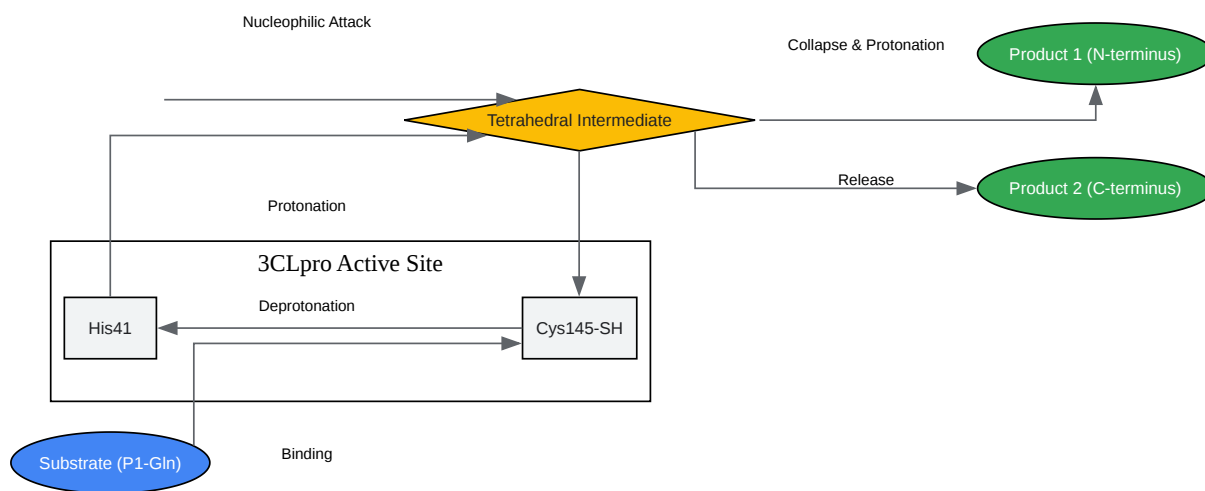
- Data Analysis: The initial reaction rates are plotted against substrate or inhibitor concentrations, and the data are fitted to the Michaelis-Menten or appropriate inhibition models to determine the kinetic parameters.

Site-Directed Mutagenesis

- Objective: To probe the functional role of specific amino acid residues in the active site.
- Methodology:
 - Mutagenesis: The gene encoding 3CLpro is mutated to replace the codon for the target residue (e.g., Cys-145) with the codon for another amino acid (e.g., Alanine).
 - Expression and Purification: The mutant protein is expressed and purified using the same protocol as the wild-type enzyme.
 - Functional Analysis: The catalytic activity of the mutant enzyme is assessed using enzyme kinetics assays and compared to the wild-type enzyme. A significant loss of activity upon mutation confirms the importance of the residue.[\[3\]](#)

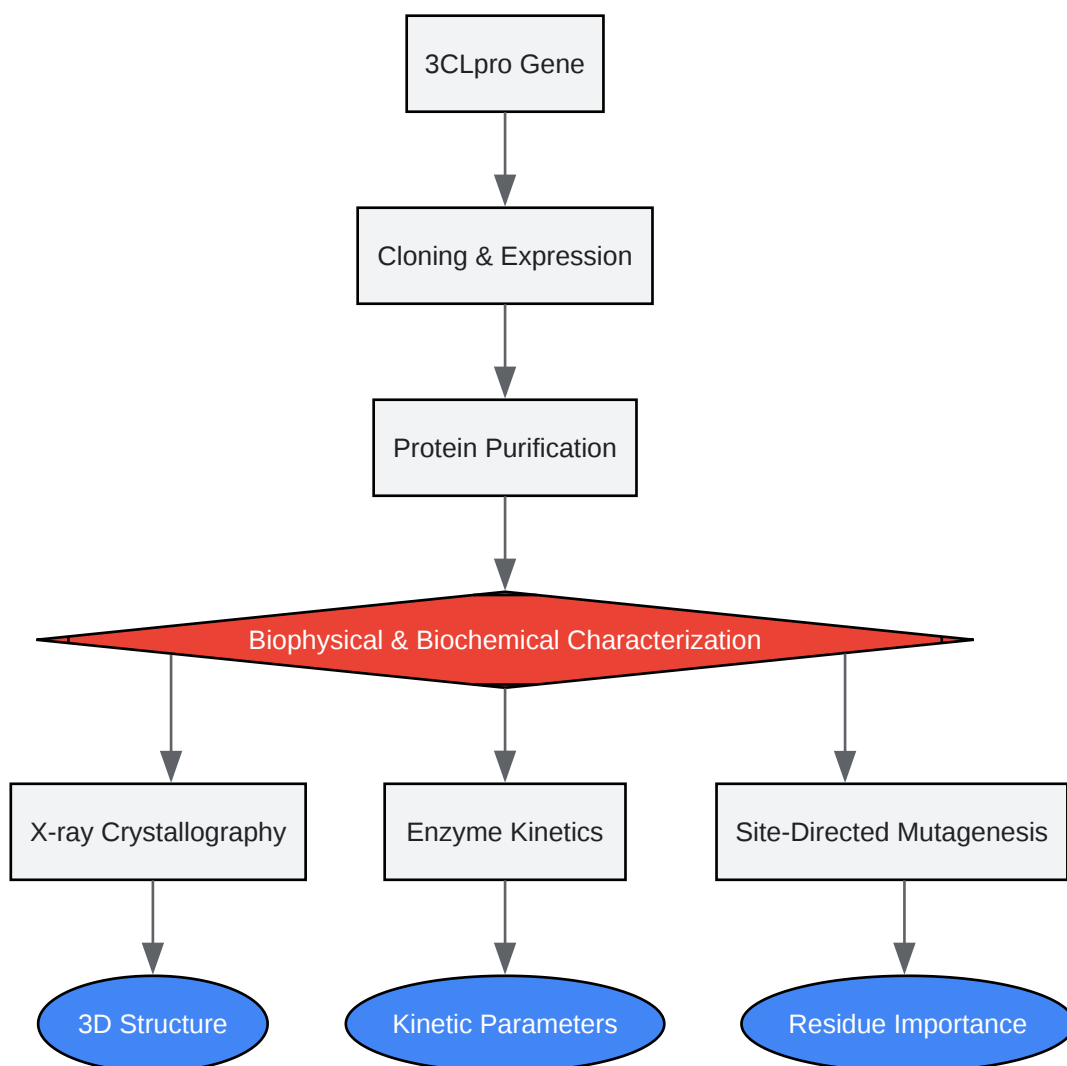
Visualizing the Catalytic Mechanism and Experimental Workflow

To further elucidate the processes involved in the 3CLpro active site, the following diagrams illustrate the catalytic mechanism and a typical experimental workflow for its analysis.



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Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.



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Caption: Experimental workflow for 3CLpro active site analysis.

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References

- 1. p145, a protein with associated tyrosine kinase activity in a human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Dyad Residues His41 and Cys145 Impact the Catalytic Activity and Overall Conformational Fold of the Main SARS-CoV-2 Protease 3-Chymotrypsin-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pK(a) values of the catalytic residues in the retaining glycoside hydrolase T26H mutant of T4 lysozyme | UBC Chemistry [chem.ubc.ca]
- To cite this document: BenchChem. [Unraveling the T145 Active Site: A Multifaceted Target in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682861#structural-analysis-of-the-t145-active-site]

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